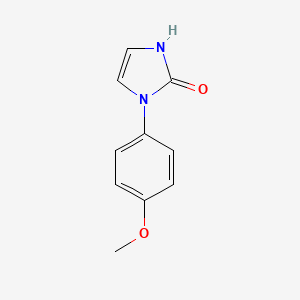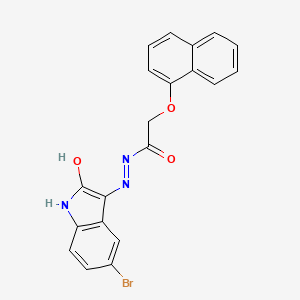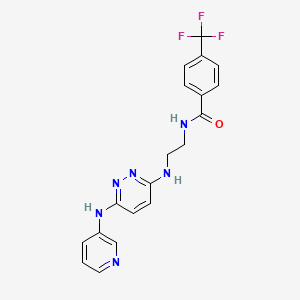
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N6O and its molecular weight is 402.381. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Scientific Research
Heterocyclic compounds, which include pyridine, pyrazine, pyrimidine, and other nitrogen-containing rings, play a crucial role in scientific research due to their diverse biological activities and applications in medicinal chemistry. These compounds are investigated for their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. The structural modifications of these molecules can lead to significant biological activities, which are explored for the development of new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011; Boča, Jameson, & Linert, 2011).
Applications in Optoelectronics and Catalysis
Quinazoline, pyrimidine, and related heterocyclic compounds are extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these heterocyclic fragments into π-extended conjugated systems has shown great value for the creation of novel optoelectronic materials, demonstrating the potential of these compounds beyond their biological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Contribution to Drug Development
Research into heterocyclic compounds has also significantly contributed to drug development, particularly in the treatment of central nervous system (CNS) disorders. Compounds with heteroatoms such as nitrogen, sulfur, and oxygen have shown effects ranging from depression to euphoria and convulsion, offering a rich source of new compounds for CNS activity (Saganuwan, 2017).
Exploration in Corrosion Inhibition
Quinoline and its derivatives have been identified as effective anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces, highlighting their industrial applications beyond the pharmaceutical and biomedical fields (Verma, Quraishi, & Ebenso, 2020).
Propiedades
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)14-5-3-13(4-6-14)18(29)25-11-10-24-16-7-8-17(28-27-16)26-15-2-1-9-23-12-15/h1-9,12H,10-11H2,(H,24,27)(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTLOTVNLNQPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

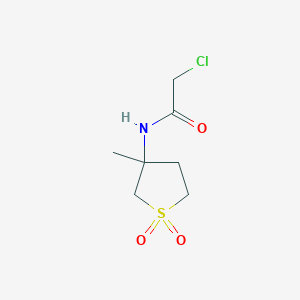
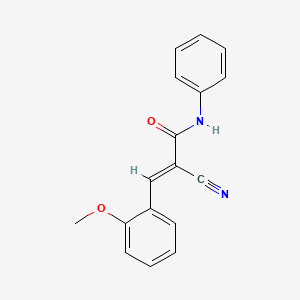

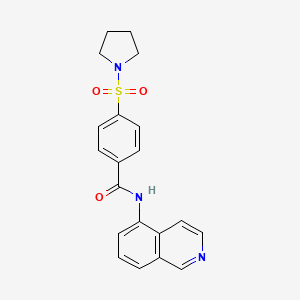
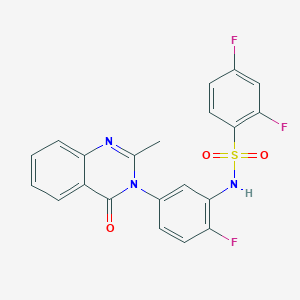

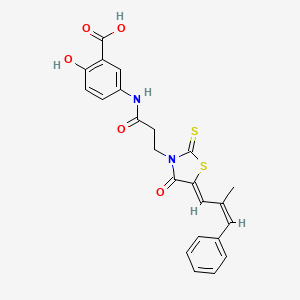
![N-(benzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2663171.png)

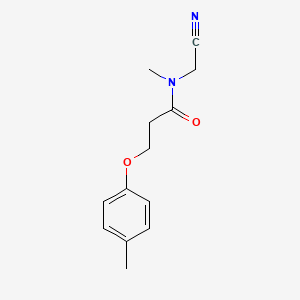
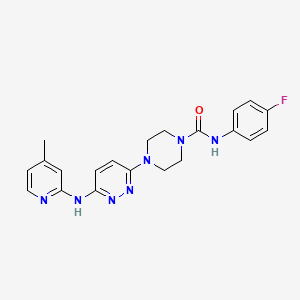
![2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2663179.png)
